molecular formula C20H16BrNO3 B3481684 (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B3481684
M. Wt: 398.2 g/mol
InChI Key: HZOZFQVMNWGLAG-BOPFTXTBSA-N
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Description

(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a benzylidene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the benzylidene moiety: This can be done through a condensation reaction with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a probe for studying biological processes. Its ability to interact with specific molecular targets could make it useful in drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of reactivity and selectivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(2-chlorophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
  • (4Z)-2-(2-fluorophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Uniqueness

Compared to similar compounds, (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one may exhibit unique reactivity due to the presence of the bromine atom. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[[2-(2-methylprop-2-enoxy)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3/c1-13(2)12-24-18-10-6-3-7-14(18)11-17-20(23)25-19(22-17)15-8-4-5-9-16(15)21/h3-11H,1,12H2,2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOZFQVMNWGLAG-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

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